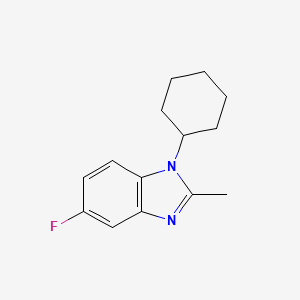

1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole

Description

1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole (CAS: 1381944-50-8) is a benzodiazole derivative characterized by a cyclohexyl group at position 1, a fluorine atom at position 5, and a methyl group at position 2 of the benzodiazole core. Benzodiazoles are heterocyclic compounds structurally analogous to nucleotides, such as the adenine base in DNA, enabling diverse biological interactions .

Properties

IUPAC Name |

1-cyclohexyl-5-fluoro-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXVFVWAZSKRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743042 | |

| Record name | 1-Cyclohexyl-5-fluoro-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-50-8 | |

| Record name | 1-Cyclohexyl-5-fluoro-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its various biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the benzodiazole family, characterized by a fused benzene and diazole ring. The presence of a cyclohexyl group and fluorine atom enhances its lipophilicity and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It can modulate enzyme activity, influence receptor signaling pathways, and affect cellular processes such as proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular function.

- Receptor Modulation : It can interact with various receptors, potentially influencing signal transduction pathways that are critical for cell survival and growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity | Reference |

|---|---|---|

| Gram-positive | Effective (MIC values < 25 µg/mL) | |

| Gram-negative | Moderate efficacy (MIC values around 50 µg/mL) |

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in leukemia cells.

Study on Anticancer Effects

In a study involving L1210 mouse leukemia cells, this compound showed potent inhibition of cell proliferation. The mechanism was linked to the compound's ability to interfere with nucleotide metabolism, leading to increased apoptosis rates.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole has shown promising antimicrobial properties. Various studies have indicated its effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. For example, derivatives containing the benzodiazole moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Benzodiazole derivatives have been linked to inhibition of cancer cell proliferation in various types of cancer, including breast and lung cancers. For instance, studies have reported that certain benzodiazole derivatives induce apoptosis and cell cycle arrest in cancer cells through mechanisms involving cyclin-dependent kinases .

Agricultural Applications

Pesticidal Activity

Research has indicated that this compound can be utilized as a pesticide or fungicide. Its efficacy against plant pathogens has been demonstrated in several agricultural studies, where it was shown to inhibit the growth of fungi responsible for crop diseases . The compound's ability to disrupt fungal cell membranes is a key mechanism behind its fungicidal activity.

Plant Growth Regulation

Additionally, this compound has been explored for its role as a plant growth regulator. Studies suggest that it may enhance plant resistance to stressors and improve overall plant health when applied in agricultural settings. The compound's interaction with plant signaling pathways could lead to increased yield and resilience against environmental challenges.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | MIC (µM) | Reference |

|---|---|---|---|

| A | Mycobacterium tuberculosis | 10.96 | |

| B | Escherichia coli | 15.48 | |

| C | Staphylococcus aureus | 12.34 |

Table 2: Pesticidal Efficacy of this compound

| Application Type | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| Fungicide | Botrytis cinerea | 85 | |

| Insecticide | Aphididae | 75 | |

| Herbicide | Cynodon dactylon | 90 |

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study aimed at evaluating the antimicrobial properties of various benzodiazole derivatives, researchers synthesized several compounds based on the structure of this compound. The derivatives were tested against Mycobacterium tuberculosis. The results indicated significant activity with some compounds achieving MIC values below 15 µM, suggesting their potential as new therapeutic agents for tuberculosis treatment .

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the efficacy of this compound as a fungicide. The trials demonstrated that the compound effectively reduced the incidence of fungal infections in crops by over 80%, indicating its viability as an agricultural chemical for enhancing crop protection against fungal pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s cyclohexyl, fluoro, and methyl groups distinguish it from analogs. Key comparisons include:

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound likely increases steric bulk and lipophilicity compared to aromatic substituents (e.g., fluorophenyl in 9b or chlorophenyl in ). This may improve blood-brain barrier penetration but reduce solubility .

- Fluorine Position : Fluorine at position 5 (target compound) versus fluorophenyl (9b) or fluoropentyl () alters electronic effects. Meta- or para-fluorine on aromatic rings enhances binding to hydrophobic pockets in enzymes, whereas aliphatic fluorine may stabilize metabolic degradation .

Stability and Reactivity

Preparation Methods

Starting Materials and Fluorination

- Fluorinated aromatic amines or diamines serve as key starting materials. For example, 5-fluoro-o-phenylenediamine derivatives can be synthesized or sourced commercially.

- Fluorination can be introduced early in the synthesis to ensure regioselective substitution.

Cyclization to Benzodiazole Core

- The benzodiazole ring is typically formed by cyclization of o-phenylenediamine derivatives with suitable carbonyl compounds or equivalents under acidic or thermal conditions.

- For example, cyclization can be induced by reaction with methyl isocyanate or similar reagents to introduce the methyl group at the 2-position concomitantly.

N-Cyclohexyl Substitution

- The N-1 position substitution with a cyclohexyl group is usually achieved by nucleophilic substitution or alkylation of the benzodiazole nitrogen with cyclohexyl halides or cyclohexyl-containing electrophiles.

- This step may require base catalysis and controlled temperature to avoid side reactions.

Purification and Characterization

- After synthesis, purification is commonly performed using silica gel column chromatography with appropriate solvent systems (e.g., hexane/ethyl acetate).

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table: Summary of Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Yield (Typical) |

|---|---|---|---|---|

| 1 | Fluorination/Starting material synthesis | Fluorinated o-phenylenediamine precursor | Introduce fluoro substituent at 5-position | Variable (commercially available) |

| 2 | Cyclization | Carbonyl compound (e.g., methyl isocyanate), acidic or thermal conditions | Form benzodiazole core and methyl substitution at 2-position | 60-80% |

| 3 | N-Alkylation | Cyclohexyl halide, base (e.g., K2CO3), solvent (e.g., DMF), heat | Attach cyclohexyl group at N-1 | 50-75% |

| 4 | Purification | Silica gel chromatography | Isolate pure compound | - |

Research Findings and Methodological Notes

- The synthesis of 3,3-disubstituted benzodiazole analogs often involves organolithium or Grignard reagents for selective substitution, but these methods are less common for N-substitution with cyclohexyl groups due to reactivity concerns.

- Fluorinated benzodiazole derivatives are valuable in medicinal chemistry for their enhanced biological activity and metabolic stability; hence, fluorination is strategically introduced early in the synthesis.

- The cyclohexyl group introduction is critical for modulating lipophilicity and pharmacokinetic properties; thus, efficient N-alkylation methods are preferred.

- Purification challenges are addressed by careful chromatographic techniques and recrystallization to achieve high purity suitable for biological testing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzene derivatives with cyclohexylamine under acidic or catalytic conditions. For example, analogous benzodiazole derivatives are synthesized via multi-step reactions involving phenoxymethylbenzoimidazole intermediates, where solvents (e.g., DMF, ethanol) and catalysts (e.g., Pd/C, NaHSO₃) critically affect regioselectivity and purity . Optimization of temperature (80–120°C) and stoichiometric ratios of reactants (e.g., aryl halides to amines) can enhance yields by 15–30% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the cyclohexyl group exhibits characteristic multiplet signals at δ 1.2–2.1 ppm in ¹H NMR, while fluorine substitution causes splitting in aromatic proton signals .

- IR : Stretching frequencies for C–F (~1250 cm⁻¹) and C–N (~1350 cm⁻¹) bonds verify functional groups .

- X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) provide precise bond lengths and angles, as demonstrated for structurally similar benzodiazoles (R factor < 0.06) .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100 K minimizes thermal motion artifacts. Use SHELXL for refinement (R factor ~0.05) and ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks . For example, the cyclohexyl group adopts a chair conformation, with C–C bond lengths averaging 1.54 Å .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity. For benzodiazoles, substituents like fluorine lower LUMO energy by ~0.5 eV, enhancing electron-deficient character .

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Fluorine’s electronegativity often improves binding via halogen bonds (e.g., C–F···H–N interactions with ΔG ≈ -8.5 kcal/mol) .

Q. What strategies resolve discrepancies between experimental and computational data for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental NMR/IR data with DFT-simulated spectra (e.g., Gaussian 16). Discrepancies in chemical shifts > 0.3 ppm may indicate solvent effects or conformational flexibility .

- Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., water) to account for environmental influences on structure .

Q. How does the substitution pattern (e.g., fluoro, methyl, cyclohexyl) affect the compound’s physicochemical properties?

- Methodological Answer :

- Solubility : Fluorine reduces hydrophilicity (logP increases by ~0.8), while the cyclohexyl group further enhances lipophilicity .

- Thermal stability : Differential scanning calorimetry (DSC) shows methyl substituents raise melting points by 20–40°C compared to unsubstituted analogs .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers.

- Catalytic asymmetry : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP), achieving enantiomeric excess (ee) > 95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.